2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of an aryl-substituted pyrazole with a suitable nitrile precursor. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole-4-carbaldehyde
- 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile
- 4-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7(3-9)5-11-6-8(2)4-10-11/h4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAGNNHUDKZLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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